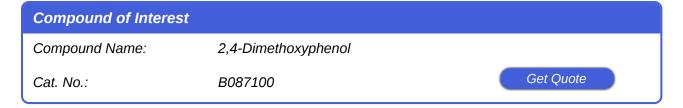


## Mass spectrometry and IR spectroscopy of 2,4-Dimethoxyphenol

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An In-depth Technical Guide to the Mass Spectrometry and IR Spectroscopy of **2,4- Dimethoxyphenol** 

### **Abstract**

This technical guide provides a detailed analysis of **2,4-Dimethoxyphenol** using mass spectrometry and infrared (IR) spectroscopy. It is intended for researchers, scientists, and professionals in drug development who utilize these analytical techniques for chemical characterization. This document outlines the spectral data, provides detailed experimental protocols for data acquisition, and presents logical workflows for these analytical processes. All quantitative data is summarized in structured tables for clarity and comparative analysis.

### **Mass Spectrometry Analysis**

Mass spectrometry of **2,4-Dimethoxyphenol** (molar mass: 154.16 g/mol) is typically performed using electron ionization (EI), which provides a detailed fragmentation pattern useful for structural elucidation.[1][2]

### **Data Presentation: Electron Ionization Mass Spectrum**

The electron ionization mass spectrum of **2,4-Dimethoxyphenol** is characterized by a prominent molecular ion peak and several key fragment ions. The quantitative data is summarized below.



m/z	Relative Abundance (%)	Proposed Fragment Ion
154	100	[M]+ (Molecular Ion)
139	58	[M - CH <sub>3</sub> ] <sup>+</sup>
111	90	[M - CH <sub>3</sub> - CO] <sup>+</sup> or [M - CH <sub>3</sub> O] <sup>+</sup>
96	22	[M - CH <sub>3</sub> - CO - CH <sub>3</sub> ] <sup>+</sup>
79	10	[C <sub>6</sub> H <sub>7</sub> ] <sup>+</sup>
69	10	[C5H9]+
51	20	[C4H3]+

Table 1: Key mass spectrometry peaks and their relative abundances for **2,4- Dimethoxyphenol**. Data sourced from ChemicalBook.[3]

The base peak in the spectrum is the molecular ion at m/z 154, indicating a stable parent molecule under electron ionization conditions. The significant peak at m/z 139 corresponds to the loss of a methyl group (-CH<sub>3</sub>), a common fragmentation for methoxy-substituted aromatic compounds. The highly abundant fragment at m/z 111 is likely the result of the subsequent loss of carbon monoxide (-CO) from the [M - CH<sub>3</sub>]<sup>+</sup> ion.

# Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is a representative method for the analysis of phenolic compounds like **2,4- Dimethoxyphenol**.

- 1.2.1 Sample Preparation A standard solution of 1 ng/ $\mu$ L of **2,4-Dimethoxyphenol** is prepared in a high-purity solvent such as dichloromethane or methanol.[4]
- 1.2.2 Instrumentation A Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an electron ionization source is used.[4]
- 1.2.3 Chromatographic Conditions



- Column: A low-polarity capillary column, such as a TG-5SilMS (30 m x 0.25 mm x 0.25  $\mu$ m), is suitable for separating phenolic compounds.[4]
- Injector: Splitless injection mode is used with an injector temperature of 275 °C for 1 minute.
- Carrier Gas: Helium is used at a constant flow rate of 1.5 mL/min.[4]
- Oven Program: The oven temperature is initially held at 60 °C for 5 minutes, then ramped up at a rate of 8 °C/min to a final temperature of 300 °C, which is held for 10 minutes.[4]
- 1.2.4 Mass Spectrometer Conditions
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Range: Scan from m/z 40 to 400.
- Source Temperature: 230 °C.
- Transfer Line Temperature: 300 °C.[4]
- Data Acquisition: Data is acquired in full scan mode and processed using appropriate software.[4]

### **Visualization: Mass Spectrometry Workflow**



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GC-MS analysis workflow for **2,4-Dimethoxyphenol**.

## **Infrared (IR) Spectroscopy Analysis**



Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of **2,4-Dimethoxyphenol** shows characteristic absorptions for the hydroxyl group, aromatic ring, and ether linkages.

### **Data Presentation: IR Absorption Bands**

The primary vibrational frequencies for **2,4-Dimethoxyphenol** are detailed in the table below.

Wavenumber (cm <sup>-1</sup> )	Vibration Type	Functional Group
3443	O-H Stretch	Phenolic Hydroxyl
2997, 2939	C-H Stretch (sp³)	Methoxy Groups
2835	C-H Stretch (sp³)	Methoxy Groups
1610, 1512	C=C Stretch	Aromatic Ring
1461, 1433	C-H Bend	Methoxy/Methylene
1299, 1202	C-O Stretch	Aryl Ether
1151, 1116	C-O Stretch	Aryl Ether
1033	C-O Stretch	Aryl Ether
830, 792	C-H Out-of-Plane Bend	Aromatic Ring

Table 2: Key IR absorption peaks for **2,4-Dimethoxyphenol**. Data sourced from ChemicalBook.[3]

The broad absorption at 3443 cm<sup>-1</sup> is characteristic of the O-H stretching vibration of the phenolic hydroxyl group. The peaks between 2997 and 2835 cm<sup>-1</sup> correspond to the C-H stretching of the two methoxy groups. Aromatic C=C stretching vibrations are observed at 1610 and 1512 cm<sup>-1</sup>.[5] The strong absorptions in the 1300-1000 cm<sup>-1</sup> region are due to the C-O stretching of the aryl ether linkages.[6] The bands at 830 and 792 cm<sup>-1</sup> are indicative of the C-H out-of-plane bending, which can help confirm the substitution pattern on the aromatic ring.[6]

## Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy



This protocol describes a general method for obtaining an IR spectrum of a liquid or solid sample using an Attenuated Total Reflectance (ATR) accessory.

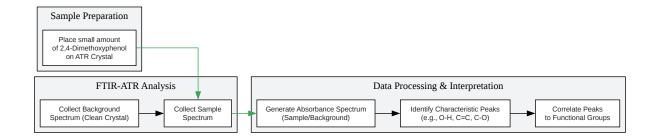
- 2.2.1 Instrumentation A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., with a ZnSe or diamond crystal) is used.[7]
- 2.2.2 Sample Preparation If **2,4-Dimethoxyphenol** is a solid, a small amount of the powder is placed directly onto the ATR crystal. If it is an oil, a single drop is sufficient.[3] No further preparation is typically needed.

#### 2.2.3 Data Acquisition

- Background Scan: A background spectrum of the clean, empty ATR crystal is collected to account for atmospheric CO<sub>2</sub> and H<sub>2</sub>O, as well as any intrinsic absorbance of the crystal.
- Sample Scan: The sample is placed onto the crystal, and the anvil is pressed down to ensure good contact. The sample spectrum is then recorded.
- Parameters: The spectrum is typically collected over the range of 4000-650 cm<sup>-1</sup> with a resolution of 4 cm<sup>-1</sup>. Multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.
- Data Processing: The final absorbance spectrum is generated by ratioing the sample scan against the background scan.

Visualization: IR Spectroscopy Workflow





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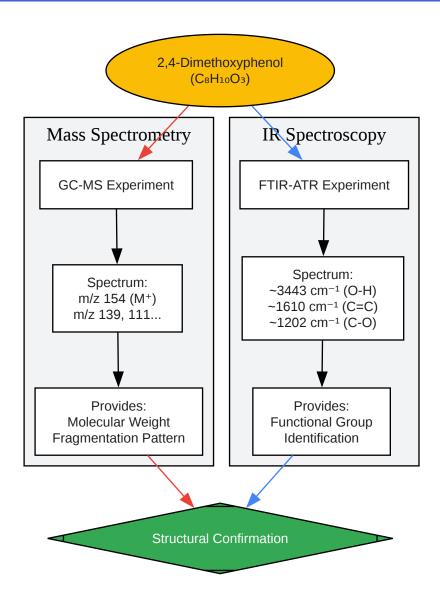
FTIR-ATR analysis workflow for **2,4-Dimethoxyphenol**.

### **Integrated Analytical Logic**

The combination of mass spectrometry and IR spectroscopy provides complementary information for the unambiguous identification of **2,4-Dimethoxyphenol**. Mass spectrometry determines the molecular weight and elemental formula, while IR spectroscopy identifies the functional groups present.

**Visualization: Overall Analytical Workflow** 





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Logical workflow for structural confirmation.

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